molecular formula C22H26N6O2 B11321524 1-(4-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-ethoxyphenyl)urea

1-(4-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B11321524
M. Wt: 406.5 g/mol
InChI Key: KHBPGSYWZHLKJW-UHFFFAOYSA-N
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Description

3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-ETHOXYPHENYL)UREA is a complex organic compound that features a pyrimidine ring substituted with dimethylamino and methyl groups, linked to a phenyl ring through an amino group, and further connected to an ethoxyphenyl urea moiety. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-ETHOXYPHENYL)UREA typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and dimethylamine.

    Amination Reaction: The pyrimidine derivative undergoes an amination reaction with 4-aminophenyl to form the intermediate compound.

    Urea Formation: The final step involves the reaction of the intermediate with 4-ethoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalysts: Use of specific catalysts to accelerate reactions.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-ETHOXYPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and ethoxy groups, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halides, nucleophiles, and bases are commonly used in substitution reactions.

Major Products

    Oxidized Derivatives: Products formed from oxidation reactions.

    Reduced Derivatives: Products formed from reduction reactions.

    Substituted Derivatives: Products formed from substitution reactions, depending on the reagents used.

Scientific Research Applications

3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-ETHOXYPHENYL)UREA has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-ETHOXYPHENYL)UREA involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA: A similar compound with a fluorine and methyl substitution on the phenyl ring.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.

Uniqueness

3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-ETHOXYPHENYL)UREA is unique due to its specific combination of substituents, which may confer distinct pharmacological properties and applications compared to other similar compounds.

Properties

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

1-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-(4-ethoxyphenyl)urea

InChI

InChI=1S/C22H26N6O2/c1-5-30-19-12-10-18(11-13-19)27-22(29)26-17-8-6-16(7-9-17)25-20-14-21(28(3)4)24-15(2)23-20/h6-14H,5H2,1-4H3,(H,23,24,25)(H2,26,27,29)

InChI Key

KHBPGSYWZHLKJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C

Origin of Product

United States

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